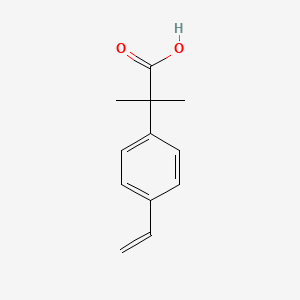

![molecular formula C22H17FN4O3S B2616554 N-[3-(3-acetylanilino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide CAS No. 714925-13-0](/img/structure/B2616554.png)

N-[3-(3-acetylanilino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While specific synthesis methods for “N-[3-(3-acetylanilino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide” were not found, related compounds have been synthesized through the chemoselective Michael reaction of acrylic acid with the parent substrate 3-phenylquinoxaline-2(1H)-thione . The parent thione was produced by a convenient novel thiation method from the corresponding 3-phenylquinoxalin-2(1H)-one .

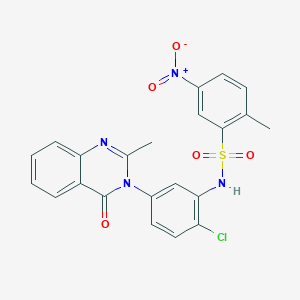

Molecular Structure Analysis

The molecular structure of “N-[3-(3-acetylanilino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide” has been confirmed by elemental analyses, 1H and 13C NMR .

科学的研究の応用

Anti-Cancer and Anti-Proliferative Activity

Quinoxaline derivatives have shown promise as potential anti-cancer agents. Researchers have investigated their effects on cancer cell lines, including inhibition of cell proliferation, induction of apoptosis, and interference with tumor growth pathways .

Anti-Microbial Activity

The quinoxaline moiety exhibits antimicrobial properties. Scientists have explored derivatives for their ability to combat bacterial, fungal, and viral infections. These compounds may serve as novel antibiotics or antiviral agents .

Anti-Convulsant Activity

Some quinoxaline derivatives demonstrate anti-convulsant effects. Researchers have studied their impact on seizure models, aiming to develop new treatments for epilepsy and related disorders .

Anti-Tuberculosis Activity

Quinoxaline-based compounds have been evaluated for their efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. These derivatives could potentially enhance existing anti-TB therapies .

Anti-Malarial Activity

Exploration of quinoxaline derivatives as anti-malarial agents has gained attention. Researchers investigate their ability to inhibit Plasmodium parasites responsible for malaria .

Anti-Leishmanial Activity

Leishmaniasis, caused by protozoan parasites of the Leishmania genus, poses a global health challenge. Quinoxaline derivatives have been studied for their anti-leishmanial properties, aiming to develop effective treatments .

Anti-HIV Activity

Researchers have explored quinoxaline derivatives as potential inhibitors of HIV replication. These compounds may contribute to the development of novel anti-HIV drugs .

Anti-Inflammatory Activity

Quinoxaline-based molecules have been investigated for their anti-inflammatory effects. These compounds may modulate inflammatory pathways and hold promise for managing inflammatory diseases .

特性

IUPAC Name |

N-[3-(3-acetylanilino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN4O3S/c1-14(28)15-5-4-6-17(13-15)24-21-22(26-20-8-3-2-7-19(20)25-21)27-31(29,30)18-11-9-16(23)10-12-18/h2-13H,1H3,(H,24,25)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHITVXQEDWVIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(3-acetylanilino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-({5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furyl}carbonyl)-2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-9(1H)-one](/img/structure/B2616472.png)

![(1,3-dimethyl-1H-pyrazol-5-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2616473.png)

![2,3-dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2616474.png)

![2-[2-(Aminomethyl)phenoxy]ethanol hydrochloride](/img/structure/B2616481.png)

![N-(4-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2616486.png)

![Methyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2616490.png)

![1-[(1R,2S,4S)-2-Bicyclo[2.2.1]heptanyl]piperazine](/img/structure/B2616492.png)

![3-(2,5-dimethylphenyl)-2-(2-oxopropylsulfanyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2616494.png)